(E)-4-phenylbut-3-en-1-yl acetate
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Overview
Description
(E)-4-phenylbut-3-en-1-yl acetate is an organic compound with the molecular formula C12H14O2. It is an ester formed from the reaction of (E)-4-phenylbut-3-en-1-ol and acetic acid. This compound is known for its pleasant floral aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenylbut-3-en-1-yl acetate typically involves the esterification of (E)-4-phenylbut-3-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of recyclable catalysts and solvents can also make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-4-phenylbut-3-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (E)-4-phenylbut-3-en-1-ol and acetic acid.
Reduction: Reduction of the ester can yield (E)-4-phenylbut-3-en-1-ol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: (E)-4-phenylbut-3-en-1-ol and acetic acid.
Reduction: (E)-4-phenylbut-3-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-4-phenylbut-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential use as a fragrance in medicinal formulations to improve patient compliance.
Industry: It is widely used in the fragrance industry to impart floral notes to perfumes and other scented products.
Mechanism of Action
The primary mechanism of action of (E)-4-phenylbut-3-en-1-yl acetate is through its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(E)-4-phenylbut-3-en-1-ol: The alcohol precursor to the acetate ester.
Phenylacetate: Another ester with a similar aromatic profile.
Benzyl acetate: A structurally related compound with a similar floral scent.
Uniqueness
(E)-4-phenylbut-3-en-1-yl acetate is unique due to its specific combination of a phenyl group and an acetate ester, which imparts a distinct floral aroma. This makes it particularly valuable in the fragrance industry compared to other similar compounds.
Properties
CAS No. |
7515-42-6 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[(E)-4-phenylbut-3-enyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-11(13)14-10-6-5-9-12-7-3-2-4-8-12/h2-5,7-9H,6,10H2,1H3/b9-5+ |
InChI Key |
PGAUEKAFLZZAMS-WEVVVXLNSA-N |
Isomeric SMILES |
CC(=O)OCC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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